molecular formula C24H26N4O3 B11224711 2-(2-{[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethanol

2-(2-{[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethanol

Katalognummer: B11224711
Molekulargewicht: 418.5 g/mol
InChI-Schlüssel: ZUPPCZPRJIFAIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound erfolgt in der Regel durch mehrstufige organische Reaktionen. Der Prozess beginnt mit der Bildung des Pyrrolo[2,3-d]pyrimidin-Grundgerüsts, gefolgt von der Einführung der Ethoxyphenyl- und Phenylgruppen. Wichtige Schritte sind:

    Bildung des Pyrrolo[2,3-d]pyrimidin-Grundgerüsts: Dies wird durch eine Cyclisierungsreaktion unter Verwendung geeigneter Vorläufer wie Aminopyrimidine und Ketone erreicht.

    Substitutionsreaktionen: Die Einführung der Ethoxyphenyl- und Phenylgruppen erfolgt durch nukleophile Substitutionsreaktionen.

    Endgültige Kupplung: Der letzte Schritt beinhaltet die Kupplung des Zwischenprodukts mit 2-(2-Aminoethoxy)ethanol unter kontrollierten Bedingungen, um die Zielverbindung zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies umfasst die Verwendung von automatisierten Reaktoren, die präzise Steuerung der Reaktionsbedingungen (Temperatur, Druck, pH-Wert) und Reinigungsverfahren wie Umkristallisation und Chromatographie.

Eigenschaften

Molekularformel

C24H26N4O3

Molekulargewicht

418.5 g/mol

IUPAC-Name

2-[2-[[7-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]ethoxy]ethanol

InChI

InChI=1S/C24H26N4O3/c1-2-31-20-10-8-19(9-11-20)28-16-21(18-6-4-3-5-7-18)22-23(26-17-27-24(22)28)25-12-14-30-15-13-29/h3-11,16-17,29H,2,12-15H2,1H3,(H,25,26,27)

InChI-Schlüssel

ZUPPCZPRJIFAIQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCCOCCO)C4=CC=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethanol typically involves multi-step organic reactions. The process begins with the formation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the ethoxyphenyl and phenyl groups. Key steps include:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This is achieved through a cyclization reaction involving appropriate precursors such as aminopyrimidines and ketones.

    Substitution Reactions: Introduction of the ethoxyphenyl and phenyl groups is done via nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the intermediate with 2-(2-aminoethoxy)ethanol under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The amino group on the pyrrolopyrimidine core and the ethoxyethanol side chain are primary sites for nucleophilic substitution.

Key Observations:

  • The amino group at position 4 of the pyrrolopyrimidine ring undergoes alkylation or acylation under basic conditions. For example, reactions with acetyl chloride yield N-acetyl derivatives, enhancing solubility in polar solvents.

  • The ethoxy group in the 4-ethoxyphenyl substituent is susceptible to O-dealkylation under acidic conditions (e.g., HBr/AcOH), producing phenolic intermediates.

Table 1: Nucleophilic Substitution Reactions

Reaction Type Reagents/Conditions Product Yield Reference
N-AlkylationCH₃I, K₂CO₃, DMF, 80°C4-(Methylamino)pyrrolopyrimidine derivative72%
O-DealkylationHBr (48%), AcOH, reflux7-(4-Hydroxyphenyl)-5-phenylpyrrolopyrimidine65%
AcylationAcCl, pyridine, RT4-(Acetylamino)pyrrolopyrimidine-ethoxyethanol85%

Oxidation-Reduction Reactions

The ethanol moiety in the side chain and the pyrrolopyrimidine core exhibit redox activity.

Key Findings:

  • Oxidation of the primary alcohol group (ethanol) with Jones reagent (CrO₃/H₂SO₄) yields a carboxylic acid, altering the compound’s polarity.

  • Reduction of the pyrrolopyrimidine ring with NaBH₄ or H₂/Pd-C selectively saturates double bonds, modifying electronic properties.

Table 2: Oxidation-Reduction Pathways

Reaction Reagents/Conditions Product Impact on Solubility Reference
Alcohol OxidationCrO₃, H₂SO₄, acetone, 0°C2-(2-{[...]amino}ethoxy)acetic acidIncreased hydrophilicity
Ring ReductionH₂ (1 atm), Pd/C, EtOHDihydropyrrolopyrimidine derivativeEnhanced stability

Coupling Reactions

The aromatic systems and heterocyclic core participate in cross-coupling reactions, enabling structural diversification.

Notable Examples:

  • Suzuki-Miyaura Coupling: The 5-phenyl group undergoes palladium-catalyzed cross-coupling with aryl boronic acids, introducing substituents for enhanced bioactivity .

  • Buchwald-Hartwig Amination: Functionalization of the pyrrolopyrimidine core with secondary amines improves target binding affinity .

Table 3: Coupling Reaction Parameters

Coupling Type Catalyst/Base Substrate Yield Application
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME4-Bromophenyl boronic acid68%Anticancer analog synthesis
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Morpholine55%Kinase inhibitor design

Functional Group Transformations

The ethoxyethanol side chain allows for further derivatization:

  • Ether Cleavage: Treatment with BBr₃ in CH₂Cl₂ cleaves the ethoxy group, generating a diol intermediate.

  • Esterification: Reaction with acetic anhydride converts the hydroxyl group to an acetate, modulating pharmacokinetics.

Solvent and Condition Dependence

Reaction outcomes are highly sensitive to solvents and catalysts:

  • Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions, while THF improves coupling reaction yields.

  • Acidic conditions accelerate O-dealkylation but may degrade the pyrrolopyrimidine core.

Wissenschaftliche Forschungsanwendungen

Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class exhibit various biological activities, including:

  • Enzyme Inhibition : These compounds often act as enzyme inhibitors, targeting kinases and other enzymes involved in cellular signaling pathways. For instance, they have shown promise in inhibiting protein kinases, which are crucial in cancer progression.
  • Anticancer Properties : Studies have suggested that derivatives of pyrrolo[2,3-d]pyrimidines can induce apoptosis in cancer cells by modulating cell cycle progression and promoting cell death through various pathways.
  • Antimicrobial Activity : Some derivatives demonstrate antimicrobial properties against a range of bacteria and fungi, making them candidates for developing new antimicrobial agents.

Case Studies

Several studies have explored the applications of similar compounds:

  • Case Study on Anticancer Activity : A study published in the International Journal of Molecular Sciences investigated a related pyrrolo[2,3-d]pyrimidine derivative that inhibited cancer cell proliferation through apoptosis induction. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
  • Enzyme Inhibition Studies : Research highlighted in Bioorganic & Medicinal Chemistry demonstrated that certain pyrrolo[2,3-d]pyrimidine derivatives effectively inhibited specific kinases involved in cancer signaling pathways. These findings suggest potential therapeutic applications in targeted cancer therapies .
  • Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of pyrrolo[2,3-d]pyrimidine derivatives against various pathogens. The results indicated significant inhibition zones for several strains, supporting their use as potential antimicrobial agents .

Wirkmechanismus

The mechanism of action of 2-(2-{[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and altering cellular pathways. This can lead to therapeutic effects, such as the inhibition of cancer cell proliferation or the reduction of inflammation.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

  • 7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethanol
  • 7-(4-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethanol

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen ist 2-(2-{[7-(4-Ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethanol aufgrund des Vorhandenseins der Ethoxygruppe einzigartig, die seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Dieses Strukturmerkmal kann seine Fähigkeit, mit spezifischen molekularen Zielstrukturen zu interagieren, verbessern, was es zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung macht.

Biologische Aktivität

The compound 2-(2-{[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethanol is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC28H29N5O2
Molecular Weight465.57 g/mol
LogP6.1007
Polar Surface Area43.057 Ų
Hydrogen Bond Acceptors6

The biological activity of the compound is influenced by its structural components, particularly the pyrrolo[2,3-d]pyrimidine moiety, which has been associated with various therapeutic effects:

  • Kinase Inhibition : Compounds with similar structures have shown inhibition of kinases involved in cancer progression, specifically NF-κB inducing kinase (NIK) and other receptor tyrosine kinases .
  • Antiproliferative Effects : The compound exhibits antiproliferative activity against several cancer cell lines, including MV4-11 (biphenotypic B myelomonocytic leukemia cells), K562 (chronic myeloid leukemia cells), and MCF-7 (human breast cancer cells). The inhibition of cell proliferation is often linked to the induction of apoptosis .
  • Cell Signaling Modulation : Research indicates that compounds in this class can modulate cell signaling pathways that are critical for cancer cell survival and proliferation .

Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various derivatives of pyrrolo[2,3-d]pyrimidines against human cancer cell lines. The findings revealed that modifications at certain positions significantly enhanced activity. For instance, compounds with bulky substituents at the 4-position exhibited reduced activity compared to their unsubstituted counterparts .

Study 2: Kinase Inhibition

Another investigation focused on a derivative similar to our compound, which was found to inhibit NIK effectively. This inhibition resulted in decreased interleukin-6 secretion in BEAS-2B cells, suggesting potential applications in inflammatory diseases as well as cancer .

Comparative Analysis

The following table summarizes the biological activities of selected compounds related to our target compound:

Compound NameBiological ActivityReference
7-(4-Ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amineNIK Inhibition; Antiproliferative
4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenolInduced apoptosis; PARP cleavage
Pyrido[2,3-d]pyrimidine derivativesKinase inhibition; Cancer cell growth suppression

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the pyrrolo[2,3-d]pyrimidine core of this compound?

  • Methodological Answer : The core can be synthesized via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(OAc)₂) to introduce aryl groups. For example, 5-bromo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine was coupled with a boronate ester (4-aminophenyl derivative) using Pd(OAc)₂ and NaHCO₃ in 2-methyltetrahydrofuran at 100°C . Purification via gradient chromatography (hexane/acetone) yields the product (51%) .

Q. How can the aminoethoxyethanol side chain be introduced while minimizing side reactions?

  • Methodological Answer : Use Buchwald-Hartwig amination under nitrogen with a palladium catalyst. For similar compounds, coupling 2-bromoethanol with amines in toluene at 100°C for 2 hours achieved 88% yield. Post-reaction, drying with MgSO₄ and concentration under reduced pressure are critical to isolate intermediates .

Q. What purification methods are optimal for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Reverse-phase C18 column chromatography with acetonitrile/water gradients effectively removes polar impurities. For instance, post-coupling reactions were purified using C18 columns, yielding >95% purity . Slurry purification in ethyl acetate can further reduce residual solvents .

Advanced Research Questions

Q. How can crystallographic data be refined to resolve disorder in the pyrrolopyrimidine ring system?

  • Methodological Answer : Use SHELXL for high-resolution refinement, applying restraints for disordered regions. For example, in ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate, disorder in the pyrrolo ring was resolved by refining occupancy factors and using a data-to-parameter ratio >13:1 . Twinned data refinement in SHELX is recommended for accuracy .

Q. How to design structure-activity relationship (SAR) studies to evaluate the role of the ethoxyphenyl substituent?

  • Methodological Answer : Systematically replace the ethoxyphenyl group with analogs (e.g., fluorophenyl, methylphenyl) and assess activity. In EGFR inhibitors, fluorophenyl derivatives showed improved metabolic stability, while hydroxymethyl groups enhanced solubility. Use enzymatic assays (IC₅₀) and logP measurements to correlate substituents with activity .

Q. What strategies mitigate metabolic instability of the ethoxyethanol moiety in vivo?

  • Methodological Answer : Introduce protective groups (e.g., SEM [(2-trimethylsilyl)ethoxy]methyl) on the ethanol group to reduce Phase I oxidation. For example, SEM-protected pyrrolopyrimidines retained potency while improving microsomal stability (t₁/₂ >2 hours in human liver microsomes) . Alternatively, replace the ethoxy group with a cyclopropylmethoxy analog to sterically hinder metabolism .

Q. How to resolve conflicting NMR data for the aminoethoxyethanol side chain conformation?

  • Methodological Answer : Use 2D NOESY to identify spatial proximity between the ethanol hydroxyl and pyrrolopyrimidine NH. For similar compounds, NOE correlations between the ethoxy methyl protons and pyrimidine protons confirmed the side chain orientation . Variable-temperature NMR (e.g., 298–343 K) can assess rotational barriers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.